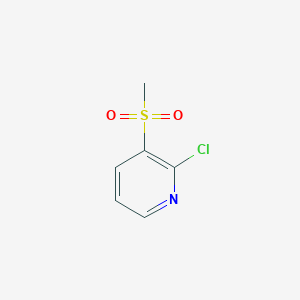

2-Chloro-3-(methylsulfonyl)pyridine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-chloro-3-methylsulfonylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO2S/c1-11(9,10)5-3-2-4-8-6(5)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGYYSGWNZRJPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(N=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20500971 | |

| Record name | 2-Chloro-3-(methanesulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70682-09-6 | |

| Record name | 2-Chloro-3-(methanesulfonyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20500971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-Chloro-3-(methylsulfonyl)pyridine" properties and structure

An In-Depth Technical Guide to 2-Chloro-3-(methylsulfonyl)pyridine: Properties, Synthesis, and Applications

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the utility of functionalized heterocyclic compounds is paramount. Among these, substituted pyridines serve as indispensable structural motifs. This compound is a key building block, valued for its specific arrangement of functional groups that imparts predictable reactivity and offers a scaffold for constructing more complex molecular architectures.

This guide provides a comprehensive technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will delve into its core properties, structural characteristics, reactivity, synthetic pathways, and applications, grounding the discussion in established chemical principles and field-proven insights.

Physicochemical and Structural Properties

This compound, with CAS Number 70682-09-6, is a crystalline solid at standard conditions.[1] Its molecular structure features a pyridine ring substituted with a chloro group at the 2-position and a methylsulfonyl group at the 3-position. This substitution pattern is critical to its chemical behavior.

The methylsulfonyl group (-SO₂CH₃) is a potent electron-withdrawing group, which significantly influences the electron density of the pyridine ring. This, combined with the inductive effect of the chlorine atom, makes the ring electron-deficient and thus highly susceptible to nucleophilic attack. The chlorine atom at the 2-position is activated towards displacement, serving as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [] |

| CAS Number | 70682-09-6 | [1] |

| Molecular Formula | C₆H₆ClNO₂S | [1] |

| Molecular Weight | 191.63 g/mol | [1] |

| SMILES | CS(=O)(=O)C1=C(N=CC=C1)Cl | [1] |

| TPSA (Topological Polar Surface Area) | 47.03 Ų | [3]* |

| LogP (Octanol-Water Partition Coeff.) | 1.1385 | [3]* |

*Note: TPSA and LogP values are for the isomeric 2-Chloro-6-(methylsulfonyl)pyridine and are provided as an estimate of physicochemical properties.

References

An In-Depth Technical Guide to the Synthesis of 2-Chloro-3-(methylsulfonyl)pyridine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2-Chloro-3-(methylsulfonyl)pyridine, a key intermediate in the development of various pharmaceutical compounds. The document delves into the prevalent synthetic strategies, offering detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis of different routes. This guide is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry, providing them with the necessary technical information to effectively synthesize this important molecule.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative that serves as a crucial building block in the synthesis of a range of biologically active molecules. The presence of the chloro, and methylsulfonyl groups on the pyridine ring offers versatile handles for further chemical modifications, making it an attractive scaffold for medicinal chemists. The sulfonyl group, in particular, is a common feature in many therapeutic agents due to its ability to act as a hydrogen bond acceptor and its metabolic stability. A thorough understanding of its synthesis is paramount for the efficient and scalable production of drug candidates.

The Primary Synthetic Pathway: A Two-Step Approach from 2-Chloro-3-aminopyridine

The most direct and widely utilized approach for the synthesis of this compound commences with the readily available starting material, 2-chloro-3-aminopyridine. This pathway is strategically sound as it allows for the sequential and controlled introduction of the required functionalities. The overall transformation is a two-step process involving the introduction of a methylthio group, followed by its oxidation to the desired methylsulfonyl group.

Diagram of the Primary Synthetic Pathway

Caption: The primary two-step synthesis of this compound.

Step 1: Introduction of the Methylthio Group via a Sandmeyer-type Reaction

The initial transformation involves the conversion of the amino group of 2-chloro-3-aminopyridine into a methylthio ether. This is typically achieved through a Sandmeyer-type reaction, a cornerstone of aromatic chemistry for the conversion of aryl amines to a wide array of functional groups.[1]

Causality Behind Experimental Choices:

The reaction proceeds via the formation of a diazonium salt from the primary amine.[2] This is accomplished by treating the amine with a diazotizing agent, most commonly sodium nitrite in an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C) to ensure the stability of the diazonium intermediate.[3] The choice of a copper(I) catalyst is crucial for the subsequent radical-nucleophilic aromatic substitution, which characterizes the Sandmeyer reaction.[4] Dimethyl disulfide serves as an efficient and readily available source of the methylthio radical.

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-chloro-3-aminopyridine (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.

-

Cool the suspension to 0-5 °C using an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water.

-

Add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature is maintained below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

-

Thiolation:

-

In a separate flask, prepare a solution of copper(I) chloride (0.2 eq) and dimethyl disulfide (1.5 eq) in a suitable organic solvent such as acetonitrile.

-

Cool this solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the copper(I) chloride/dimethyl disulfide mixture with vigorous stirring. Effervescence (evolution of nitrogen gas) should be observed.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

-

Work-up and Purification:

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield pure 2-chloro-3-(methylthio)pyridine.

-

Step 2: Oxidation of the Methylthio Group to the Methylsulfonyl Group

The final step in this pathway is the oxidation of the intermediate sulfide, 2-chloro-3-(methylthio)pyridine, to the target sulfone. This transformation requires a robust oxidizing agent capable of converting the sulfide first to a sulfoxide and then to the sulfone.[5]

Causality Behind Experimental Choices:

Hydrogen peroxide is a "green" and cost-effective oxidant, often used in conjunction with an acid catalyst like acetic acid, which activates the peroxide.[6] Alternatively, meta-chloroperoxybenzoic acid (m-CPBA) is a highly effective and selective oxidizing agent for this purpose, though it is more expensive and requires careful handling.[7][8] The choice between these reagents often depends on the scale of the reaction, cost considerations, and the desired reaction conditions.

Method A: Using Hydrogen Peroxide

-

Reaction Setup:

-

Dissolve 2-chloro-3-(methylthio)pyridine (1.0 eq) in glacial acetic acid in a round-bottom flask.

-

To this solution, add 30% aqueous hydrogen peroxide (2.2-2.5 eq) dropwise at room temperature. The reaction is exothermic, and cooling may be necessary to maintain the temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for several hours until the oxidation is complete (monitored by TLC or LC-MS).

-

-

Work-up and Purification:

-

Carefully quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium sulfite or sodium thiosulfate until a negative test with starch-iodide paper is obtained.

-

Neutralize the acetic acid by the addition of a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

After filtration and concentration, the crude product can be purified by recrystallization or column chromatography.

-

Method B: Using m-CPBA

-

Reaction Setup:

-

Dissolve 2-chloro-3-(methylthio)pyridine (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA (2.2-2.5 eq, typically 70-77% purity) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C to precipitate the by-product, m-chlorobenzoic acid.[4]

-

Filter the mixture and wash the filtrate with a 10% aqueous solution of sodium sulfite, followed by a saturated solution of sodium bicarbonate, and then brine.[4]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography or recrystallization.

-

Alternative Synthetic Pathways

While the primary pathway is often preferred, alternative routes to this compound exist and may be advantageous under specific circumstances.

Diagram of Alternative Synthetic Pathways

Caption: Overview of two alternative synthetic approaches to the target molecule.

Pathway A: From 2-Chloronicotinic Acid

An alternative strategy involves starting from 2-chloronicotinic acid.[9][10][11][12] This acid can be converted to the corresponding amide, which can then undergo a series of transformations to introduce the methylsulfonyl group. This route may be longer but can be beneficial if 2-chloronicotinic acid is a more readily available or cost-effective starting material.

Pathway B: From 2,3-Dichloropyridine

Another plausible route begins with 2,3-dichloropyridine.[13][14][15][16] This approach would rely on the selective nucleophilic aromatic substitution of the chlorine atom at the 3-position with a suitable methylsulfonyl nucleophile, such as sodium methanesulfinate. The challenge in this pathway lies in achieving regioselectivity, as the chlorine at the 2-position is also susceptible to nucleophilic attack.

Data Summary and Comparison

| Pathway | Starting Material | Key Intermediates | Key Reactions | Advantages | Disadvantages |

| Primary | 2-Chloro-3-aminopyridine | 2-Chloro-3-(methylthio)pyridine | Sandmeyer Reaction, Oxidation | Well-established, good yields, readily available starting material. | Use of potentially hazardous diazonium salts, multi-step. |

| Alternative A | 2-Chloronicotinic Acid | 2-Chloronicotinamide | Amidation, Rearrangement | Avoids diazotization. | Potentially longer route, may require harsh conditions for functional group manipulation. |

| Alternative B | 2,3-Dichloropyridine | None | Nucleophilic Aromatic Substitution | Potentially a shorter route. | Issues with regioselectivity, starting material may be less accessible. |

Conclusion

The synthesis of this compound is most effectively achieved through a two-step sequence starting from 2-chloro-3-aminopyridine. This primary pathway, involving a Sandmeyer-type reaction followed by oxidation, offers a reliable and scalable method for producing this valuable pharmaceutical intermediate. While alternative routes from 2-chloronicotinic acid or 2,3-dichloropyridine are conceivable, they present challenges in terms of reaction steps and regioselectivity. The choice of the optimal synthetic route will ultimately depend on factors such as the availability and cost of starting materials, scalability, and safety considerations. This guide provides the foundational knowledge for chemists to make informed decisions in the synthesis of this important molecule.

References

- 1. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diazotisation [organic-chemistry.org]

- 3. scribd.com [scribd.com]

- 4. Workup [chem.rochester.edu]

- 5. Sulfone synthesis by oxidation [organic-chemistry.org]

- 6. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]

- 8. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. CN103848783A - Method for synthesizing 2-chloronicotinic acid by one-step oxidation - Google Patents [patents.google.com]

- 11. Method for preparing 2-chloronicotinic acid - Eureka | Patsnap [eureka.patsnap.com]

- 12. prepchem.com [prepchem.com]

- 13. US20070161797A1 - Process for the manufacture of 2,3-dichloropyridine - Google Patents [patents.google.com]

- 14. Method for preparing 2,3-dichloropyridine - Eureka | Patsnap [eureka.patsnap.com]

- 15. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 16. EP2687510A1 - Method for preparing 2,3-dichloropyridine - Google Patents [patents.google.com]

"2-Chloro-3-(methylsulfonyl)pyridine" CAS number and identification

An In-depth Technical Guide to 2-Chloro-3-(methylsulfonyl)pyridine: Identification, Synthesis, and Application

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern drug discovery and medicinal chemistry, heterocyclic compounds are of paramount importance, with pyridine derivatives forming a cornerstone of many therapeutic agents.[1][2] Their unique electronic properties and ability to engage in various biological interactions make them a privileged scaffold. Within this class, this compound emerges as a highly valuable and versatile intermediate. Its structure, featuring a reactive chloro group poised for nucleophilic substitution or cross-coupling reactions and an electron-withdrawing methylsulfonyl group, allows for the strategic construction of complex molecular architectures.[3]

This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth exploration of this compound. We will delve into its core identification, detailed analytical characterization, a robust synthetic protocol, and its applications, offering field-proven insights into its use for researchers, scientists, and drug development professionals.

Part 1: Core Identification and Physicochemical Properties

The unambiguous identification of a chemical entity is the foundation of all subsequent research. This compound is registered under a specific CAS number, ensuring its unique identity in chemical databases and literature.

Key Physicochemical Data

The physical and chemical properties of a compound dictate its handling, reaction conditions, and formulation potential. The data below is summarized for quick reference.

| Property | Value | Source |

| CAS Number | 70682-09-6 | [4][5] |

| Molecular Formula | C₆H₆ClNO₂S | [4] |

| Molecular Weight | 191.63 g/mol | [4] |

| Canonical SMILES | CS(=O)(=O)C1=C(N=CC=C1)Cl | [4] |

| Appearance | Typically an off-white to yellow solid | Inferred from related compounds[6] |

| Storage | Recommended 2-8°C | Inferred from related compounds[6] |

Part 2: Analytical Characterization and Quality Control

A multi-pronged analytical approach is essential to confirm the identity and purity of this compound. Each technique provides a piece of the structural puzzle, and together they form a self-validating system for quality control.

Logical Workflow for Identification

The following diagram outlines a standard workflow for the comprehensive identification and purity assessment of a synthesized batch of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Chloro-3-(2-thiazolylcarbonyl)pyridine | RUO [benchchem.com]

- 4. This compound | 70682-09-6 | VCA68209 [biosynth.com]

- 5. 70682-09-6|this compound|BLD Pharm [bldpharm.com]

- 6. 2-Chloro-5-(Methylsulfonyl) Pyridine|CAS 99903-01-2 [rlavie.com]

A Technical Guide to the Starting Materials and Precursors for 2-Chloro-3-(methylsulfonyl)pyridine

Executive Summary: 2-Chloro-3-(methylsulfonyl)pyridine is a pivotal heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a chlorine atom and a methylsulfonyl group on adjacent positions of the pyridine ring, offers multiple reactive sites for constructing complex molecular architectures. This guide provides an in-depth analysis of the primary synthetic routes to this valuable intermediate, focusing on the selection of starting materials, the rationale behind key transformations, and detailed experimental protocols. We will explore three robust and field-proven synthetic strategies, starting from common precursors: 2-chloro-3-aminopyridine, 2,3-dichloropyridine, and 3-aminopyridine. Each pathway is critically evaluated for its efficiency, scalability, and the chemical principles that underpin its success, offering researchers a comprehensive resource for synthesis and process development.

Chapter 1: Introduction to this compound

This compound, identified by CAS Number 70682-09-6, is a crystalline solid with the molecular formula C₆H₆ClNO₂S and a molecular weight of 191.63 g/mol .[1] The molecule's structure is characterized by a pyridine ring substituted with a chlorine atom at the 2-position and a methylsulfonyl (sulfone) group at the 3-position.

The strategic placement of these functional groups makes it a highly versatile intermediate. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SNAr) and can participate in a wide array of cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The methylsulfonyl group is a strong electron-withdrawing group, which influences the reactivity of the pyridine ring and can also serve as a key pharmacophore or a metabolic stabilizer in drug candidates. This dual functionality allows for sequential and site-selective modifications, making it a sought-after precursor in synthetic campaigns.

Chapter 2: Retrosynthetic Analysis and Core Synthetic Strategies

To logically devise synthetic routes, a retrosynthetic analysis of the target molecule is essential. This process involves mentally deconstructing the molecule into simpler, commercially available precursors. For this compound, the key disconnections are across the carbon-sulfur (C-S) and carbon-chlorine (C-Cl) bonds.

Caption: Retrosynthetic analysis of this compound.

This analysis reveals three primary strategies, each beginning with a different, readily accessible starting material:

-

Pathway A: The Sandmeyer Route from 2-Chloro-3-aminopyridine. This is arguably the most direct approach. It involves converting the amine functionality into the desired sulfonyl group.

-

Pathway B: The SNAr Route from 2,3-Dichloropyridine. This strategy relies on the selective substitution of one chlorine atom with a sulfur nucleophile, followed by oxidation.

-

Pathway C: The Build-up Route from 3-Aminopyridine. This pathway involves introducing the chlorine and sulfonyl functionalities in separate, strategic steps.

Chapter 3: Detailed Synthetic Pathways and Methodologies

Pathway A: The Sandmeyer Route via 2-Chloro-3-(methylthio)pyridine

This is a robust and widely employed method that leverages the versatile chemistry of diazonium salts. The causality is clear: the amino group of the readily available 2-chloro-3-aminopyridine is an excellent handle for introducing a wide range of functional groups via the Sandmeyer reaction.[2][3]

Rationale: The Sandmeyer reaction provides a reliable method for converting an aromatic amine into a variety of substituents, including halides and cyano groups, through a diazonium salt intermediate.[2][4][5] This pathway extends that logic to install a sulfur-based functional group, which can then be easily oxidized.

Caption: Workflow for the synthesis from 2-chloro-3-aminopyridine.

Experimental Protocol:

Step 1: Diazotization and Sulfanylation

-

To a stirred suspension of 2-chloro-3-aminopyridine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0°C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0°C.

-

In a separate flask, prepare a solution of sodium methyl mercaptide (NaSCH₃) (1.5 eq) in water.

-

Slowly add the cold diazonium salt solution to the sodium methyl mercaptide solution. Vigorous nitrogen evolution will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 2-chloro-3-(methylthio)pyridine.

Step 2: Oxidation of the Thioether

-

Dissolve the crude 2-chloro-3-(methylthio)pyridine (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane.

-

Cool the solution to 0-10°C in an ice bath.

-

Add an oxidizing agent, such as 30% hydrogen peroxide (2.5-3.0 eq) or meta-chloroperoxybenzoic acid (m-CPBA) (2.2 eq), portion-wise or dropwise, ensuring the temperature does not rise excessively. The oxidation of thioethers to sulfones is a common and efficient transformation.[6]

-

After the addition is complete, allow the reaction to stir at room temperature overnight or until TLC/LCMS analysis indicates complete conversion.

-

Quench the reaction carefully with a reducing agent (e.g., sodium bisulfite solution) if peroxide is used, or wash with sodium bicarbonate solution if m-CPBA is used.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify the crude product by recrystallization or column chromatography to afford pure this compound.

Pathway B: The SNAr Route from 2,3-Dichloropyridine

This pathway is advantageous when 2,3-dichloropyridine is a more economical starting material. It relies on the differential reactivity of the two chlorine atoms towards nucleophilic substitution.

Rationale: In 2,3-dichloropyridine, the C-3 position is often more susceptible to nucleophilic attack than the C-2 position. This selectivity allows for a controlled, one-step introduction of the methylthio group, which is then oxidized.

Caption: Workflow for the synthesis from 2,3-dichloropyridine.

Experimental Protocol:

Step 1: Nucleophilic Aromatic Substitution (SNAr)

-

Dissolve 2,3-dichloropyridine (1.0 eq) in a polar aprotic solvent like DMF or DMSO.

-

Add sodium methyl mercaptide (NaSCH₃) (1.0-1.2 eq) portion-wise at room temperature.

-

Heat the reaction mixture to 60-80°C and monitor by TLC or LCMS until the starting material is consumed.

-

Cool the reaction to room temperature and pour it into ice water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield crude 2-chloro-3-(methylthio)pyridine.

Step 2: Oxidation

-

Follow the same oxidation protocol as described in Pathway A, Step 2.

Pathway C: The Build-up Route from 3-Aminopyridine

This route is more convergent and involves functionalizing the pyridine ring before the final chlorination step. It often proceeds via an N-oxide intermediate to direct the chlorination to the 2-position.

Rationale: Direct chlorination of 3-substituted pyridines can lead to mixtures of isomers. Converting the pyridine to its N-oxide activates the 2- and 6-positions for chlorination.[7] The N-oxide can be formed before or after the oxidation of the sulfur moiety.

Caption: Workflow for the synthesis from 3-aminopyridine.

Experimental Protocol:

Step 1: Synthesis of 3-(Methylthio)pyridine

-

Starting from 3-aminopyridine, perform a diazotization and sulfanylation reaction as described in Pathway A, Step 1, to obtain 3-(methylthio)pyridine.

Step 2: Oxidation to 3-(Methylsulfonyl)pyridine

-

Dissolve 3-(methylthio)pyridine (1.0 eq) in acetic acid.

-

Add 30% hydrogen peroxide (2.5-3.0 eq) dropwise at a controlled temperature.

-

Stir until the reaction is complete, then work up as previously described to isolate 3-(methylsulfonyl)pyridine.

Step 3: N-Oxidation

-

Dissolve 3-(methylsulfonyl)pyridine (1.0 eq) in a solvent like dichloromethane.

-

Add m-CPBA (1.2 eq) and stir at room temperature until the starting material is consumed.

-

Wash the reaction mixture with sodium bicarbonate solution, dry the organic layer, and concentrate to obtain 3-(methylsulfonyl)pyridine N-oxide.

Step 4: Chlorination

-

Carefully heat the crude 3-(methylsulfonyl)pyridine N-oxide (1.0 eq) in excess phosphorus oxychloride (POCl₃) at reflux for several hours.

-

Cool the reaction mixture and cautiously pour it onto crushed ice.

-

Neutralize the solution with a base (e.g., sodium carbonate or sodium hydroxide).

-

Extract the product with an organic solvent, dry, and concentrate. Purify by column chromatography or recrystallization to yield the final product.

Chapter 4: Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on several factors, including the cost and availability of starting materials, scalability, and overall yield.

| Parameter | Pathway A (from 2-Chloro-3-aminopyridine) | Pathway B (from 2,3-Dichloropyridine) | Pathway C (from 3-Aminopyridine) |

| Starting Material | 2-Chloro-3-aminopyridine | 2,3-Dichloropyridine | 3-Aminopyridine |

| Key Steps | Diazotization, Sulfanylation, Oxidation | SNAr, Oxidation | Diazotization, Oxidation, N-Oxidation, Chlorination |

| Number of Steps | 2 | 2 | 4 |

| Advantages | Direct, high-yielding, utilizes well-established Sandmeyer chemistry. | Potentially cost-effective if starting material is cheap; simple reaction steps. | Starts from a very basic and inexpensive precursor. |

| Disadvantages | Handling of potentially unstable diazonium salts. | Potential for isomer formation during SNAr if not selective. | Longer synthetic sequence, use of hazardous POCl₃. |

Chapter 5: Conclusion

The synthesis of this compound can be effectively achieved through several strategic pathways. The route starting from 2-chloro-3-aminopyridine (Pathway A) is often preferred for its directness and reliability, leveraging the powerful Sandmeyer reaction. For processes where cost-effectiveness is paramount and 2,3-dichloropyridine (Pathway B) is readily available, the SNAr approach offers a compelling two-step alternative. The more convergent synthesis from 3-aminopyridine (Pathway C) , while longer, demonstrates the flexibility of pyridine chemistry, particularly the use of N-oxides to direct regioselectivity. The selection of the optimal route will ultimately be guided by the specific constraints and objectives of the research or development program, including scale, cost, and available equipment.

References

- 1. This compound | 70682-09-6 | VCA68209 [biosynth.com]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sandmeyer Reaction [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 2-Chloro-3-fluoro-4-(methylthio)pyridine | 1826110-14-8 | Benchchem [benchchem.com]

- 7. Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine – Oriental Journal of Chemistry [orientjchem.org]

"2-Chloro-3-(methylsulfonyl)pyridine" mechanism of formation

An In-Depth Technical Guide to the Mechanism of Formation of 2-Chloro-3-(methylsulfonyl)pyridine

Introduction

This compound is a heterocyclic compound of significant interest in the chemical industry, serving as a critical building block in the synthesis of various high-value products, including pharmaceuticals and agrochemicals. Its specific substitution pattern—a chloro group at the 2-position and a methylsulfonyl group at the 3-position—presents a unique synthetic challenge. The electron-withdrawing nature of both the pyridine ring nitrogen and the sulfonyl group makes this molecule a versatile intermediate for further functionalization.

This technical guide provides an in-depth analysis of the most chemically sound and industrially relevant mechanism for the formation of this compound. As a senior application scientist, the focus will be not merely on the synthetic steps but on the underlying principles, the causality behind procedural choices, and the critical issue of regioselectivity that governs the entire process. We will explore the reaction from a mechanistic standpoint, grounded in authoritative chemical principles and supported by established protocols.

Section 1: Core Synthetic Strategy & Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals a two-stage core strategy. The final transformation is the oxidation of a sulfide to a sulfone, a robust and well-documented process in organic chemistry.[1] This identifies the key intermediate as 2-chloro-3-(methylthio)pyridine . Consequently, the primary synthetic challenge lies in the regioselective formation of this thioether precursor.

The overall forward synthesis can be visualized as a multi-step pathway beginning from a common starting material, 3-aminopyridine.

Caption: High-level overview of the synthetic pathway.

Section 2: Formation of the Thioether Intermediate

The synthesis of 2-chloro-3-(methylthio)pyridine is the most critical and mechanistically nuanced part of the process. A naive approach involving the direct nucleophilic aromatic substitution (SNAr) on 2,3-dichloropyridine with a methylthiolate source is synthetically unviable due to poor regioselectivity.

The Inherent Challenge: Regioselectivity in Pyridine SNAr

The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution.[2][3] However, this reactivity is not uniform across the ring. The nitrogen atom exerts a strong electron-withdrawing inductive and mesomeric effect, which preferentially activates the α (2,6) and γ (4) positions for nucleophilic attack. The β (3,5) positions are significantly less activated.

Therefore, reacting 2,3-dichloropyridine with a nucleophile like sodium methanethiolate would overwhelmingly result in substitution at the C2 position, yielding the undesired isomer, 3-chloro-2-(methylthio)pyridine. To achieve the desired 3-substituted product, a more directed synthetic route is required.

A Directed Route via 2-Chloro-3-aminopyridine

A robust and regiochemically controlled synthesis begins with 3-aminopyridine. This strategy leverages the amino group as a handle for introducing the methylthio group via a Sandmeyer-type reaction, after the C2 position has been chlorinated.

Step 1: Synthesis of 2-Chloro-3-aminopyridine

The first step involves the selective chlorination of 3-aminopyridine. This is typically achieved by reacting 3-aminopyridine with a chlorinating agent like a mixture of hydrochloric acid and hydrogen peroxide.[4][5][6] The reaction proceeds via an electrophilic aromatic substitution mechanism on the activated pyridine ring, with the amino group directing the incoming electrophile.

Step 2: Diazotization and Copper-Catalyzed Thiolation

This step is the mechanistic cornerstone for installing the methylthio group at the C3 position. It involves two distinct phases:

-

Diazotization: The 2-chloro-3-aminopyridine intermediate is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl, at low temperatures (typically 0-5 °C).[6] The primary amine nucleophilically attacks the nitrosonium ion (NO⁺) to form an N-nitrosoamine, which then tautomerizes and eliminates water to yield a highly reactive diazonium salt.

-

Thiolation: The resulting diazonium salt is not isolated but is immediately reacted with a sulfur nucleophile, such as sodium methanethiolate (NaSCH₃), in the presence of a copper(I) catalyst. This is a variation of the Sandmeyer reaction. The copper catalyst facilitates the displacement of the excellent leaving group, dinitrogen gas (N₂), and the formation of the new carbon-sulfur bond.

The mechanism for this transformation is detailed below.

Caption: Mechanism of regioselective thioether formation.

Section 3: Mechanism of Oxidation to the Sulfone

The final step is the oxidation of the intermediate 2-chloro-3-(methylthio)pyridine to the target sulfone. This is a reliable and high-yielding transformation.[1] The oxidation proceeds in two sequential steps, first forming a sulfoxide intermediate, which is then further oxidized to the sulfone.

Various oxidizing agents can be employed, with the choice often depending on factors like cost, safety, and waste profile. Common reagents include:

-

Hydrogen Peroxide (H₂O₂): A green and atom-economical oxidant, often used with a catalyst.[7]

-

Peroxy acids (e.g., m-CPBA): Highly effective but can be hazardous and generate stoichiometric waste.[8]

-

Potassium Permanganate (KMnO₄): A strong, inexpensive oxidant that produces MnO₂ waste.

-

Sodium Chlorite (NaClO₂): An effective oxidant that can be used under controlled conditions.[9][10]

The general mechanism involves the nucleophilic sulfur atom of the thioether attacking an electrophilic oxygen atom of the oxidant. This forms the sulfoxide. Since the sulfoxide is also nucleophilic (though less so than the thioether), a second oxidation event occurs under the same conditions to yield the final sulfone. Careful control of stoichiometry and temperature is sometimes necessary if one wishes to isolate the sulfoxide intermediate.[11]

Caption: Stepwise oxidation from thioether to sulfone.

Section 4: Experimental Protocols and Data

The following protocols are representative examples and should be adapted and optimized based on laboratory-specific safety and equipment standards.

Protocol: Diazotization and Thiolation

-

Setup: A three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel is charged with 2-chloro-3-aminopyridine (1.0 eq) and concentrated hydrochloric acid (approx. 4.0 eq). The mixture is stirred and cooled to 0 °C in an ice-salt bath.

-

Diazotization: A solution of sodium nitrite (1.1 eq) in water is added dropwise via the addition funnel, maintaining the internal temperature below 5 °C. The reaction is stirred for an additional 30 minutes at this temperature after the addition is complete.

-

Thiolation: In a separate flask, a solution of sodium methanethiolate (1.2 eq) and a catalytic amount of copper(I) chloride (0.1 eq) in water is prepared and cooled.

-

Reaction: The cold diazonium salt solution is slowly transferred (cannulated) into the stirred sodium methanethiolate solution. Vigorous evolution of nitrogen gas is observed.

-

Workup: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The mixture is then extracted with an organic solvent (e.g., dichloromethane). The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 2-chloro-3-(methylthio)pyridine, which can be purified by chromatography or distillation.

Protocol: Oxidation to Sulfone

-

Setup: A flask is charged with 2-chloro-3-(methylthio)pyridine (1.0 eq) dissolved in a suitable solvent like acetic acid or acetonitrile.

-

Oxidation: The solution is heated to 50-60 °C. 30% Hydrogen peroxide (2.5 eq) is added portion-wise over 1 hour.

-

Monitoring: The reaction is monitored by TLC or LC-MS for the disappearance of the starting material and the sulfoxide intermediate.

-

Workup: Upon completion, the reaction is cooled to room temperature and quenched by the addition of an aqueous solution of sodium sulfite to destroy any excess peroxide. The product is extracted with ethyl acetate, washed with sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield this compound, which is typically a solid and can be purified by recrystallization.

Summary of Reaction Parameters

| Step | Key Reagents | Solvent(s) | Temperature | Typical Yield |

| Chlorination | 3-Aminopyridine, HCl, H₂O₂ | Water | 20-30 °C | 75-85% |

| Diazotization/Thiolation | 2-Chloro-3-aminopyridine, NaNO₂, HCl, NaSCH₃, CuCl | Water | 0-5 °C | 70-80% |

| Oxidation | 2-Chloro-3-(methylthio)pyridine, H₂O₂ | Acetic Acid | 50-60 °C | >90% |

Conclusion

The formation of this compound is a multi-step process where mechanistic understanding is paramount to success. The key challenge, regioselectivity, is overcome not by altering the inherent electronic preferences of the pyridine ring in a simple SNAr reaction, but by employing a directed synthesis. The use of an amino group as a synthetic handle for a Sandmeyer-type thiolation provides a robust and reliable method for installing the sulfur functionality at the desired C3 position. The subsequent oxidation of the thioether to the sulfone is a straightforward and high-yielding transformation. This guide illustrates a synthesis that is both logical in its design and validated by the fundamental principles of organic chemistry, providing a clear pathway for researchers and drug development professionals.

References

- 1. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]

- 2. benchchem.com [benchchem.com]

- 3. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. CN101302190B - Method for preparing 2,3-dichloropyridine - Google Patents [patents.google.com]

- 6. US20070161797A1 - Process for the manufacture of 2,3-dichloropyridine - Google Patents [patents.google.com]

- 7. Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine – Oriental Journal of Chemistry [orientjchem.org]

- 8. Sulfone synthesis by oxidation [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Sulfoxide synthesis by oxidation [organic-chemistry.org]

Spectroscopic data for "2-Chloro-3-(methylsulfonyl)pyridine" (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-3-(methylsulfonyl)pyridine

Authored by: A Senior Application Scientist

This guide provides a detailed analysis of the spectroscopic data for this compound, a versatile heterocyclic compound of interest in medicinal chemistry and materials science. As a key building block, its unambiguous structural confirmation is paramount for researchers and drug development professionals. This document synthesizes fundamental principles with practical, field-proven methodologies for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis, ensuring scientific integrity and enabling reproducible results.

The molecular structure, with its distinct electronic and steric features, gives rise to a unique spectroscopic fingerprint. The electron-withdrawing nature of both the chloro and methylsulfonyl substituents, combined with the inherent aromaticity and the nitrogen heteroatom of the pyridine ring, dictates the chemical shifts, vibrational frequencies, and fragmentation patterns discussed herein.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing unparalleled insight into the connectivity and chemical environment of atoms. For this compound, both ¹H and ¹³C NMR are essential for a complete assignment.

Expertise & Experience: The Rationale Behind NMR Experimental Design

The choice of a deuterated solvent is the first critical step. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent signal.[1] Should solubility be an issue, or if hydrogen bonding interactions are of interest, deuterated dimethyl sulfoxide (DMSO-d₆) serves as a polar aprotic alternative.[1] The protocols described are designed to be self-validating by ensuring high sample purity, correct concentration, and the use of a universally recognized internal standard, Tetramethylsilane (TMS), for accurate chemical shift referencing.[2]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation :

-

Accurately weigh 5-10 mg of high-purity this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

-

-

Data Acquisition :

-

Insert the sample into a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Acquire the ¹H NMR spectrum, ensuring an adequate number of scans to achieve a good signal-to-noise ratio.

-

Subsequently, acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time will be necessary.

-

Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

-

Data Analysis and Interpretation

The structure of this compound dictates a specific set of signals in both proton and carbon NMR spectra.

Caption: Structure of this compound with atom numbering.

¹H NMR Spectral Data

The aromatic region of the proton spectrum is characteristic of a tri-substituted pyridine ring. The methylsulfonyl group provides a distinct singlet in the aliphatic region.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-6 | ~8.6 | Doublet of doublets (dd) | J(H6-H5) ≈ 4.8, J(H6-H4) ≈ 1.8 |

| H-4 | ~8.1 | Doublet of doublets (dd) | J(H4-H5) ≈ 7.8, J(H4-H6) ≈ 1.8 |

| H-5 | ~7.5 | Doublet of doublets (dd) | J(H5-H4) ≈ 7.8, J(H5-H6) ≈ 4.8 |

| -SO₂CH₃ | ~3.3 | Singlet (s) | N/A |

-

Causality : The H-6 proton is the most downfield due to its proximity to the electronegative nitrogen atom. The H-4 proton is also significantly deshielded by the adjacent powerful electron-withdrawing sulfonyl group. The methyl protons appear as a sharp singlet as they have no adjacent protons to couple with. The analysis of proton NMR for substituted pyridines often shows this characteristic downfield shifting.[3][4]

¹³C NMR Spectral Data

Six distinct signals are expected in the proton-decoupled ¹³C NMR spectrum, corresponding to the six carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~152 |

| C-6 | ~150 |

| C-4 | ~138 |

| C-3 | ~135 |

| C-5 | ~122 |

| -SO₂CH₃ | ~43 |

-

Causality : The carbons directly attached to the nitrogen (C-2 and C-6) are the most deshielded. The C-2 signal is influenced by the attached chlorine atom. The chemical shifts of substituted pyridine rings are well-documented and follow predictable patterns based on substituent effects.[5][6] The methyl carbon of the sulfonyl group is found in the typical aliphatic region.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expertise & Experience: Selecting the Right Sampling Technique

For a solid sample like this compound, several sampling techniques are available. The potassium bromide (KBr) pellet method involves grinding the sample with IR-transparent KBr and pressing it into a thin, transparent disk.[7] This method provides a high-quality spectrum but can be sensitive to moisture. A more modern and often preferred method is Attenuated Total Reflectance (ATR), which requires minimal sample preparation—the solid is simply placed in firm contact with a high-refractive-index crystal (like diamond or zinc selenide).[8] ATR is fast, reproducible, and non-destructive. We will detail the ATR protocol for its simplicity and robustness.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Caption: Standard workflow for ATR-FTIR data acquisition.

-

Setup : Ensure the ATR crystal surface is impeccably clean. A wipe with isopropanol is typically sufficient.

-

Background Scan : Record a background spectrum of the empty, clean ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove any signals from the atmosphere (e.g., CO₂, H₂O).

-

Sample Application : Place a small amount (a few milligrams) of the solid this compound onto the center of the ATR crystal.

-

Pressure Application : Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal. Good contact is essential for a strong signal.

-

Data Collection : Acquire the IR spectrum over the desired range (typically 4000–400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Data Analysis and Interpretation

The IR spectrum will exhibit characteristic absorption bands corresponding to the vibrations of the molecule's functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3100–3000 | C-H Stretch | Aromatic (Pyridine Ring) | Medium-Weak |

| 2980–2900 | C-H Stretch | Aliphatic (-CH₃) | Weak |

| 1600–1550 | C=N & C=C Stretch | Pyridine Ring Skeletal Vibrations | Medium-Strong |

| 1475–1400 | C=C Stretch | Pyridine Ring Skeletal Vibrations | Medium-Strong |

| ~1375 | C-H Bend | -CH₃ Symmetric Bend | Medium |

| ~1320 | S=O Asymmetric Stretch | Sulfonyl (-SO₂-) | Strong |

| ~1150 | S=O Symmetric Stretch | Sulfonyl (-SO₂-) | Strong |

| 850–750 | C-H Bend (out-of-plane) | Aromatic | Strong |

| ~750 | C-Cl Stretch | Chloro-substituent | Medium-Strong |

-

Trustworthiness : The two most prominent and diagnostic peaks in the spectrum will be the strong absorptions for the asymmetric and symmetric S=O stretching of the sulfonyl group.[9][10] The presence of both peaks is a highly reliable indicator of the -SO₂- moiety. The exact positions of the pyridine ring vibrations are sensitive to the substitution pattern.[11]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.

Expertise & Experience: Ionization Method and Fragmentation Logic

Electron Ionization (EI) is a classic, high-energy technique that induces extensive and reproducible fragmentation, creating a "fingerprint" mass spectrum. For this molecule, EI-MS is highly informative. The fragmentation of aromatic sulfonyl compounds under EI often proceeds through characteristic pathways, most notably the rearrangement and elimination of sulfur dioxide (SO₂).[12][13] Understanding these established fragmentation mechanisms is key to interpreting the spectrum authoritatively. The presence of a chlorine atom provides a definitive isotopic signature that must be observed for the molecular ion and any chlorine-containing fragments.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography (GC-MS).

-

Ionization : Bombard the vaporized sample with a high-energy electron beam (typically 70 eV) in the ion source. This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

Mass Analysis : Accelerate the generated ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : Detect the separated ions to generate the mass spectrum, a plot of relative ion abundance versus m/z.

Data Analysis and Interpretation

The mass spectrum provides the molecular weight and a fragmentation pattern that helps confirm the structure.

Caption: Plausible EI-MS fragmentation pathways for the molecule.

Expected Mass Spectrum Data

-

Molecular Ion (M⁺•) : A crucial peak will appear at m/z 191 . Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio), a corresponding M+2 peak will be observed at m/z 193 with approximately one-third the intensity of the m/z 191 peak. This isotopic pattern is a definitive confirmation of the presence of one chlorine atom.[14]

-

Key Fragments :

-

m/z 127/129 ([M - SO₂]⁺•) : Loss of a neutral sulfur dioxide molecule (64 Da) is a very common and characteristic fragmentation pathway for aromatic sulfones.[13][15] This fragment would also exhibit the 3:1 chlorine isotope pattern.

-

m/z 176/178 ([M - CH₃]⁺) : Loss of the methyl radical (15 Da) from the molecular ion.

-

m/z 156 ([M - Cl]⁺) : Loss of the chlorine radical (35 Da).

-

m/z 78 : This could correspond to the pyridine radical cation, formed after more extensive fragmentation.

-

| m/z Value | Proposed Fragment | Notes |

| 191 / 193 | [C₆H₆ClNO₂S]⁺• | Molecular Ion (M⁺•), showing 3:1 isotope ratio |

| 176 / 178 | [C₅H₃ClNO₂S]⁺ | Loss of •CH₃ |

| 156 | [C₆H₆NO₂S]⁺ | Loss of •Cl |

| 127 / 129 | [C₆H₆ClN]⁺• | Loss of SO₂ via rearrangement |

Conclusion

The collective application of NMR, IR, and MS provides a robust and unambiguous structural verification of this compound. ¹H and ¹³C NMR precisely map the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, particularly the diagnostic sulfonyl S=O stretches, and mass spectrometry establishes the correct molecular weight while revealing characteristic fragmentation patterns, including the definitive chlorine isotopic signature. This comprehensive spectroscopic guide serves as an authoritative reference for researchers, ensuring confidence in the identity and purity of this important chemical entity.

References

- 1. NMR Solvents [merckmillipore.com]

- 2. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]

- 3. pubs.aip.org [pubs.aip.org]

- 4. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0061888) [hmdb.ca]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. Vibrational Spectral Study of 2-Chloro-6-Methoxy Pyridine – Oriental Journal of Chemistry [orientjchem.org]

- 11. ijres.org [ijres.org]

- 12. researchgate.net [researchgate.net]

- 13. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pyridine, 2-chloro- [webbook.nist.gov]

- 15. aaqr.org [aaqr.org]

An In-Depth Technical Guide to the Synthesis and Strategic Applications of 2-Chloro-3-(methylsulfonyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-3-(methylsulfonyl)pyridine, a key heterocyclic building block in modern medicinal chemistry. While a singular "discovery" event for this compound is not prominently documented, its history is intrinsically linked to the broader development of functionalized pyridines as indispensable scaffolds in drug discovery. This document elucidates the logical synthetic pathways, rooted in established chemical principles, that lead to its formation. It further details its strategic importance as a versatile intermediate for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. The guide offers field-proven insights into its preparation, including detailed experimental protocols and the causal reasoning behind methodological choices, to empower researchers in its effective utilization.

Introduction: The Strategic Importance of Functionalized Pyridines in Drug Discovery

The pyridine ring is a ubiquitous motif in pharmaceuticals, prized for its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisostere for a phenyl group.[1] The strategic placement of various functional groups on the pyridine scaffold allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and target-binding affinity. Among the vast arsenal of substituted pyridines, those bearing both a halogen and a sulfonyl group are of particular significance.

The chloro-substituent at the 2-position of the pyridine ring serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to introduce further molecular complexity.[2] Concurrently, the methylsulfonyl group at the 3-position acts as a potent electron-withdrawing group and a hydrogen bond acceptor, significantly influencing the molecule's electronic properties and its potential interactions with biological targets. This unique combination of functionalities makes this compound a highly valuable intermediate in the synthesis of novel drug candidates.

A Logical Retrosynthetic Analysis and Proposed Historical Synthesis

While a seminal publication detailing the "discovery" of this compound is not readily identifiable, its synthesis can be logically deduced from fundamental principles of heterocyclic chemistry. The most probable synthetic route involves a multi-step sequence starting from a readily available precursor, 2-chloropyridine. This approach is supported by extensive literature on the synthesis of analogous substituted pyridines.[3][4]

A plausible retrosynthetic analysis suggests that the target molecule can be obtained via the oxidation of a thioether precursor, 2-chloro-3-(methylthio)pyridine. This thioether, in turn, can be synthesized from 2,3-dichloropyridine through a nucleophilic aromatic substitution reaction with sodium thiomethoxide.

References

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

- 3. Synthes and Green Metric Evaluation of 2-(Chloromethyl)-3-Methyl-4-(Methylsulfonyl)Pyridine – Oriental Journal of Chemistry [orientjchem.org]

- 4. US5082944A - Production of pyridine-3-sulfonic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Core Reactivity of the Methylsulfonylpyridine Group

Abstract

The methylsulfonylpyridine scaffold is a cornerstone in modern medicinal chemistry, imparting unique electronic properties that are instrumental in tuning the biological activity and pharmacokinetic profiles of therapeutic agents.[1][2][3] This guide provides a comprehensive exploration of the fundamental reactivity of the methylsulfonylpyridine group. We will dissect the electronic influence of the powerful sulfonyl moiety on the pyridine ring, detailing the mechanistic underpinnings of its primary reaction pathways, including nucleophilic aromatic substitution and reactions involving the acidic methyl protons. This document is designed to serve as a practical resource, bridging theoretical principles with field-proven insights to empower researchers in their synthetic and drug development endeavors.

Introduction: The Strategic Importance of the Methylsulfonylpyridine Moiety

The pyridine ring is a ubiquitous heterocycle in countless natural products and pharmaceuticals.[4] Its functionalization is a key strategy in drug design. The introduction of a methylsulfonyl group (-SO₂CH₃) dramatically alters the electronic landscape of the pyridine ring, transforming it into a versatile building block. This group acts as a potent electron-withdrawing group (EWG), a bioisostere for other functionalities, and a hydrogen bond acceptor, properties that are highly sought after in the optimization of lead compounds. Its presence is noted in various therapeutic candidates, including novel anticancer agents.[1][2] Understanding its core reactivity is therefore not merely an academic exercise but a critical necessity for the rational design of next-generation therapeutics.

The Electronic Heart of the Matter: Inductive and Resonance Effects

The reactivity of the methylsulfonylpyridine group is dictated by the powerful electron-withdrawing nature of the sulfonyl functional group. This influence is exerted through two primary electronic mechanisms:

-

Inductive Effect (-I): The highly electronegative oxygen atoms and the sulfur atom pull electron density away from the pyridine ring through the sigma bond framework.

-

Resonance Effect (-M): The sulfonyl group can participate in resonance, delocalizing the ring's pi-electrons onto its oxygen atoms. This effect is particularly pronounced when the sulfonyl group is positioned at the C2 or C4 positions of the pyridine ring.

This combined electron withdrawal renders the pyridine ring significantly electron-deficient, or "π-deficient." UV spectral analysis of alkylsulfonylpyridines shows a marked difference from pyridine itself, with spectra more closely resembling that of the protonated pyridine hydrochloride, confirming a significant reallocation of electron density within the ring.[5] This π-deficiency is the fundamental driver for the dominant mode of reactivity on the aromatic ring: nucleophilic aromatic substitution.

| Property | Influence of Methylsulfonyl Group | Rationale |

| Ring Electron Density | Significantly Decreased | Strong -I and -M effects of the -SO₂CH₃ group. |

| Basicity of Pyridine N | Decreased | Electron density is pulled from the nitrogen, making its lone pair less available for protonation. |

| ¹H NMR Chemical Shifts | Downfield shift of ring protons | Protons are deshielded due to reduced electron density. |

| Susceptibility to Attack | High for Nucleophiles, Low for Electrophiles | The ring is electron-poor, attracting electron-rich species. |

Key Reactivity Profile I: Nucleophilic Aromatic Substitution (SNA_r_) on the Pyridine Ring

The most characteristic reaction of methylsulfonyl-substituted pyridines is nucleophilic aromatic substitution (SNA_r_). The electron-poor nature of the ring makes it highly susceptible to attack by nucleophiles, a reaction that is generally difficult for electron-rich aromatic systems.[6][7]

Mechanism and Regioselectivity

The reaction proceeds via a two-step addition-elimination mechanism.[8][9]

-

Nucleophilic Addition: A nucleophile attacks an electron-deficient carbon atom of the pyridine ring, typically one bearing a suitable leaving group (e.g., a halide). This is the rate-determining step.[8]

-

Formation of a Meisenheimer Complex: This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[7] The stability of this complex is paramount for the reaction to proceed.

-

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.

Causality of Regioselectivity: The reaction is highly regioselective, strongly favoring attack at positions ortho (C2/C6) and para (C4) relative to the methylsulfonyl group.[8] This is because the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom of the pyridine ring and, critically, onto the oxygen atoms of the electron-withdrawing sulfonyl group. This delocalization provides significant stabilization. Attack at the meta (C3/C5) position does not allow for this crucial resonance stabilization of the intermediate, making the reaction kinetically unfavorable at that site.[7][8]

Visualization of the S_N_Ar Mechanism

References

- 1. Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]

Methodological & Application

Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 2-Chloro-3-(methylsulfonyl)pyridine

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 2-Chloro-3-(methylsulfonyl)pyridine, a key heterocyclic building block in medicinal chemistry and drug discovery.[1][2] The synthetic strategy detailed herein is a robust three-step process commencing with the chlorination of 3-aminopyridine, followed by a copper-catalyzed Sandmeyer-type reaction to introduce a methylthio group, and culminating in the selective oxidation to the desired sulfone. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and critical safety information.

Introduction: The Significance of this compound

The pyridine scaffold is a privileged structure in pharmaceutical science, forming the core of numerous therapeutic agents.[1] Specifically, functionalized pyridines like this compound serve as versatile intermediates for constructing complex molecular architectures.[][4] The presence of a chloro group provides a reactive handle for cross-coupling reactions, while the methylsulfonyl moiety can act as a hydrogen bond acceptor or bioisostere, influencing the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API).[2][5] This protocol outlines a reliable pathway to access this valuable compound, starting from readily available commercial materials.

Overall Synthetic Workflow

The synthesis is performed in three distinct stages, as illustrated below. Each step is designed to be high-yielding and scalable, with purification steps integrated to ensure the high purity of intermediates and the final product.

Caption: Overall 3-step synthetic workflow.

Materials and Reagents

| Reagent / Material | Formula | Molar Mass ( g/mol ) | CAS No. | Supplier Notes |

| 3-Aminopyridine | C₅H₆N₂ | 94.12 | 462-08-8 | >99% purity |

| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | ~37% aqueous solution |

| Hydrogen Peroxide (30%) | H₂O₂ | 34.01 | 7722-84-1 | Stabilized aqueous solution |

| Sodium Nitrite | NaNO₂ | 69.00 | 7632-00-0 | >99% purity, granular |

| Copper(I) Chloride | CuCl | 98.99 | 7758-89-6 | >98% purity |

| Dimethyl Disulfide | C₂H₆S₂ | 94.20 | 624-92-0 | >99% purity |

| Acetic Acid (Glacial) | CH₃COOH | 60.05 | 64-19-7 | >99.7% purity |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous, >99.8% |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 141-78-6 | HPLC grade |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Saturated aqueous solution |

| Sodium Sulfite | Na₂SO₃ | 126.04 | 7757-83-7 | Anhydrous, powder |

| Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Anhydrous, powder |

| Deionized Water | H₂O | 18.02 | 7732-18-5 | High purity, for reactions and workup |

Detailed Experimental Protocols

Step 1: Synthesis of 2-Chloro-3-aminopyridine

Causality: This step involves the regioselective chlorination of the pyridine ring at the 2-position. The reaction proceeds via an electrophilic chlorination mechanism, where the protonated aminopyridine is less susceptible to over-chlorination. Using hydrogen peroxide and hydrochloric acid provides an in-situ source of the chlorinating agent.[6][7]

Protocol:

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 18.8 g (0.2 mol) of 3-aminopyridine in 110 mL of concentrated hydrochloric acid.

-

Cooling: Cool the resulting solution to 0-5 °C in an ice-salt bath.

-

Addition of Oxidant: While maintaining the temperature between 0-5 °C, add 27.2 g (0.24 mol) of 30% hydrogen peroxide dropwise via the dropping funnel over a period of 1 hour.[7]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to 15-20 °C and stir for an additional 3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

Quenching: Upon completion, carefully add a solution of 21 g of sodium sulfite in 50 mL of water to quench any unreacted peroxide.

-

Neutralization and Extraction: Cool the mixture again to 0-5 °C and slowly neutralize by adding a 50% aqueous solution of sodium hydroxide until the pH reaches 8-9. The product will precipitate.

-

Isolation: Filter the crude product and wash with cold water. For higher purity, the aqueous layer can be extracted with dichloromethane (3 x 100 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield 2-chloro-3-aminopyridine. The typical yield is around 80-85%.

Step 2: Synthesis of 2-Chloro-3-(methylthio)pyridine via Diazotization-Sandmeyer Reaction

Causality: This transformation is a classic Sandmeyer reaction, a powerful method for replacing an amino group on an aromatic ring.[8][9] The primary amine is first converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite and HCl).[10] This diazonium salt is a highly reactive intermediate that readily undergoes substitution. In the presence of a copper(I) catalyst, it reacts with a sulfur nucleophile (from dimethyl disulfide) in a radical-nucleophilic aromatic substitution mechanism to form the thioether.[11][12]

Caption: Simplified Sandmeyer reaction mechanism.

Protocol:

-

Diazotization: In a 500 mL flask, suspend 12.8 g (0.1 mol) of 2-chloro-3-aminopyridine in a mixture of 100 mL of deionized water and 25 mL of concentrated hydrochloric acid. Cool the suspension to 0 °C in an ice-salt bath.

-

Nitrite Addition: Prepare a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water. Add this solution dropwise to the amine suspension, keeping the temperature strictly below 5 °C. Stir for 30 minutes at this temperature after the addition is complete. The formation of the diazonium salt is indicated by a clear solution.

-

Sandmeyer Reaction: In a separate 1 L flask, prepare a solution of 14.8 g (0.15 mol) of copper(I) chloride and 28.2 g (0.3 mol) of dimethyl disulfide in 150 mL of acetonitrile. Cool this solution to 0 °C.

-

Combining Mixtures: Slowly add the cold diazonium salt solution to the copper(I)/dimethyl disulfide mixture. Vigorous evolution of nitrogen gas will be observed. Control the rate of addition to maintain the reaction temperature below 10 °C.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours.

-

Workup: Pour the reaction mixture into 500 mL of ice water and extract with ethyl acetate (3 x 150 mL).

-

Purification: Combine the organic extracts, wash with saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 2-chloro-3-(methylthio)pyridine.

Step 3: Oxidation to this compound

Causality: The final step is the oxidation of the sulfide to a sulfone. Hydrogen peroxide in acetic acid is an effective and environmentally benign ("green") oxidizing system.[13] The reaction proceeds by nucleophilic attack of the sulfur atom on the activated oxygen of the peroxide. Two successive oxidation steps convert the sulfide first to a sulfoxide and then to the final sulfone.[14][15][16] Careful control of stoichiometry and temperature is important to drive the reaction to the sulfone state without side reactions.[17]

Protocol:

-

Reaction Setup: Dissolve the 2-chloro-3-(methylthio)pyridine (0.1 mol, from the previous step) in 150 mL of glacial acetic acid in a 500 mL round-bottom flask.

-

Oxidant Addition: To this solution, slowly add 22.7 g (0.22 mol, a slight excess) of 30% hydrogen peroxide dropwise. An exotherm may be observed; maintain the temperature between 20-30 °C using a water bath if necessary.

-

Reaction: Stir the mixture at room temperature for 12-16 hours, or until TLC analysis indicates complete consumption of the starting material and the intermediate sulfoxide.

-

Precipitation and Isolation: Slowly pour the reaction mixture into 800 mL of ice-cold water with vigorous stirring. The product, this compound, will precipitate as a white to off-white solid.[18]

-

Filtration and Washing: Collect the solid by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper.

-

Drying: Dry the product in a vacuum oven at 40-50 °C to a constant weight. The expected yield is typically >90%. The product is often of sufficient purity for subsequent use without further purification.

Safety Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[19]

-

Corrosives: Concentrated hydrochloric acid and glacial acetic acid are corrosive and can cause severe burns. Handle with extreme care.[20]

-

Oxidizers: Hydrogen peroxide (30%) is a strong oxidizer. Avoid contact with organic materials and metals.[21]

-

Toxicity: Pyridine derivatives can be toxic if inhaled, ingested, or absorbed through the skin.[22] Dimethyl disulfide has a strong, unpleasant odor and is flammable.

-

Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state.[23] Never attempt to isolate the diazonium salt intermediate. Use it immediately in the subsequent reaction step as a solution. The diazotization reaction should be conducted at low temperatures (0-5 °C) to ensure the stability of the intermediate.[24]

Characterization

The identity and purity of the intermediates and the final product, this compound (MW: 191.63 g/mol , Formula: C₆H₆ClNO₂S), should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and melting point analysis.

Conclusion

This application note provides a validated and detailed three-step protocol for the synthesis of this compound. By carefully following the outlined procedures and adhering to the specified safety precautions, researchers can reliably produce this important chemical intermediate for applications in pharmaceutical research and development.

References

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 4. Discovery of (E)-3-((styrylsulfonyl)methyl)pyridine and (E)-2-((styrylsulfonyl)methyl)pyridine derivatives as anticancer agents: synthesis, structure-activity relationships, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Chloro-3-(2-thiazolylcarbonyl)pyridine | RUO [benchchem.com]

- 6. US3838136A - Preparation of 2-chloro-3-aminopyridine - Google Patents [patents.google.com]

- 7. CN102584693B - Preparation method for high purity 2-chlorine-3-aminopyridine hydrochloride - Google Patents [patents.google.com]

- 8. lscollege.ac.in [lscollege.ac.in]

- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diazotisation [organic-chemistry.org]

- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 12. byjus.com [byjus.com]

- 13. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sulfone synthesis by oxidation [organic-chemistry.org]

- 15. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]

- 16. Sulfoxide synthesis by oxidation [organic-chemistry.org]

- 17. mdpi.com [mdpi.com]

- 18. fishersci.com [fishersci.com]

- 19. echemi.com [echemi.com]

- 20. jubilantingrevia.com [jubilantingrevia.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. cdhfinechemical.com [cdhfinechemical.com]

- 23. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Application Notes and Protocols for 2-Chloro-3-(methylsulfonyl)pyridine in Nucleophilic Aromatic Substitution Reactions

Introduction: The Strategic Advantage of a Doubly Activated Pyridine

In the landscape of modern synthetic chemistry, particularly within drug discovery and development, the strategic functionalization of heterocyclic scaffolds is paramount. 2-Chloro-3-(methylsulfonyl)pyridine has emerged as a highly valuable and versatile building block for this purpose. Its utility stems from a unique electronic architecture that renders it exceptionally reactive and selective in nucleophilic aromatic substitution (SNAr) reactions.